HIV p17 Gag (77-85)

Beschreibung

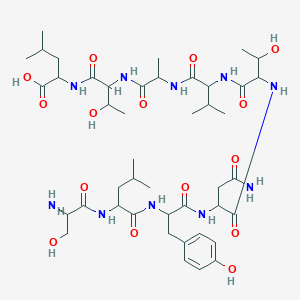

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPMZGASBMYMTQ-CPRZOGMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunodominant HIV-1 p17 Gag (77-85) Epitope: A Technical Overview of its Core Function and Immunological Significance

For Immediate Release

This technical guide provides an in-depth analysis of the Human Immunodeficiency Virus-1 (HIV-1) p17 Gag (77-85) epitope, an immunodominant peptide crucial in the host immune response to HIV-1 infection. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data on the epitope's function, outlines detailed experimental protocols for its study, and visualizes the associated immunological pathways and workflows.

Core Function: Priming Cytotoxic T-Lymphocyte Responses

The HIV-1 p17 Gag (77-85) epitope, with the amino acid sequence SLYNTVATL, is a highly significant target for the host's cell-mediated immune response.[1][2] Its primary function is to prime and activate CD8+ cytotoxic T-lymphocytes (CTLs), which are essential for recognizing and eliminating HIV-1 infected cells.[1][3] This epitope is presented on the surface of infected cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[1][4]

The recognition of the p17 Gag (77-85) epitope by the T-cell receptor (TCR) on CD8+ T-cells triggers a signaling cascade that results in the activation, proliferation, and differentiation of these T-cells into effector CTLs. These CTLs can then directly kill infected cells, thereby playing a critical role in controlling viral replication.

Immunodominance and Clinical Relevance

The p17 Gag (77-85) epitope is considered immunodominant, particularly in the chronic phase of HIV-1 infection.[1][2][5] Studies have shown that a significant percentage of HIV-1 infected individuals expressing the HLA-A*02 allele mount a CTL response against this specific epitope.[1][6] Interestingly, this response is less common during the acute phase of infection.[1][5] The magnitude and breadth of the CTL response to this and other HIV epitopes are subjects of intense research, as they are believed to be crucial factors in the long-term control of the virus.[5][7]

The prominence of the p17 Gag (77-85)-specific CTL response has made it a key target for the development of therapeutic and prophylactic HIV vaccines.[1][3] Understanding the mechanisms of its presentation and recognition is vital for designing immunogens that can elicit a robust and protective CTL response.

Quantitative Data on Epitope Recognition

The following tables summarize quantitative data from studies investigating the CTL response to the HIV p17 Gag (77-85) epitope.

| Patient Cohort | Number of Patients | Percentage Recognizing p17 Gag (77-85) | Reference |

| Chronically Infected (HLA-A*0201+) | 17 | 77% (13 out of 17) | [6] |

| Chronically Infected Adults | Not Specified | 75% | [1] |

| Acutely Infected | 2 | 0% (0 out of 2) | [5] |

| Study Focus | Key Quantitative Finding | Reference |

| Comparison of A2-restricted epitopes in chronic infection | p17 77-85 was the dominant epitope recognized in most subjects. | [5] |

| Breadth of HIV-1 specific T-cell responses | A median of 14 individual epitopic regions were targeted per person. | [7] |

| Magnitude of total HIV-1 specific response | Ranged from 280 to 25,860 spot-forming cells (SFC)/10^6 PBMC. | [7] |

Experimental Protocols

The study of the HIV p17 Gag (77-85) epitope relies on a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, in response to the p17 Gag (77-85) epitope.[1][7]

Methodology:

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

-

Stimulation: PBMCs are added to the coated wells and stimulated with the synthetic p17 Gag (77-85) peptide (SLYNTVATL). A negative control (no peptide) and a positive control (a mitogen) are included.

-

Incubation: The plates are incubated to allow for cytokine secretion by activated T-cells.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

-

Visualization: A conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that precipitates, forming a colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted, with each spot representing a single cytokine-secreting cell. The results are typically expressed as spot-forming cells (SFC) per million PBMCs.[7]

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique to identify and phenotype epitope-specific T-cells by detecting intracellular cytokine production.

Methodology:

-

Cell Stimulation: PBMCs are stimulated with the p17 Gag (77-85) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.

-

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which can identify and quantify the percentage of CD8+ T-cells that are producing specific cytokines in response to the epitope.

Cytotoxicity Assays

These assays directly measure the ability of CTLs to kill target cells presenting the p17 Gag (77-85) epitope.

Methodology (Chromium-51 Release Assay - a classic example):

-

Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) that express HLA-A*02 are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Peptide Pulsing: The labeled target cells are incubated with the p17 Gag (77-85) peptide, allowing the peptide to bind to the HLA-A*02 molecules on the cell surface.

-

Co-culture: Effector cells (CTLs from the patient) are co-cultured with the peptide-pulsed target cells at various effector-to-target ratios.

-

Incubation: The co-culture is incubated for a set period (e.g., 4-6 hours) to allow for CTL-mediated killing.

-

Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Tetramer Staining

MHC class I tetramers are reagents used to directly visualize and quantify epitope-specific T-cells.

Methodology:

-

Tetramer Reagent: Soluble HLA-A*02 molecules are folded with the p17 Gag (77-85) peptide and biotinylated. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.

-

Cell Staining: PBMCs are incubated with the fluorescently labeled p17 Gag (77-85)/HLA-A*02 tetramer. Antibodies against cell surface markers like CD8 are also included.

-

Flow Cytometry Analysis: The cells are analyzed by flow cytometry. The tetramer will bind to the T-cell receptors of CD8+ T-cells that are specific for the p17 Gag (77-85) epitope, allowing for their direct quantification.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the p17 Gag (77-85) epitope.

Caption: Antigen processing and presentation of the HIV p17 Gag (77-85) epitope.

Caption: Workflow of the IFN-γ ELISPOT assay for epitope-specific T-cell responses.

References

- 1. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]

- 2. Degeneracy and repertoire of the human HIV-1 Gag p17(77-85) CTL response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV p17 Gag (77-85) - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Relative Dominance of Epitope-Specific Cytotoxic T-Lymphocyte Responses in Human Immunodeficiency Virus Type 1-Infected Persons with Shared HLA Alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

SLYNTVATL peptide and HIV-1 immunology

An In-depth Technical Guide to the SLYNTVATL Peptide in HIV-1 Immunology

Introduction

The SLYNTVATL peptide, a nine-amino-acid sequence (Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu), is a highly immunogenic epitope derived from the p17 Gag protein of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Restricted by the human leukocyte antigen (HLA) class I allele HLA-A*02:01, SLYNTVATL (also known as SL9) is one of the most extensively studied cytotoxic T lymphocyte (CTL) epitopes in HIV-1 research.[1][3] Its prominence stems from its ability to elicit a dominant and frequently observed CD8+ T cell response in a significant portion of HLA-A2 positive individuals chronically infected with HIV-1.[1][4][5] This response has been inversely correlated with viral load, highlighting its potential role in immune control of the virus.[3] However, the virus has evolved sophisticated escape mechanisms to evade this potent immune pressure. This guide provides a detailed overview of the core immunological concepts, quantitative data, experimental methodologies, and signaling pathways associated with the SLYNTVATL peptide.

Core Immunological Concepts

Immunodominance of SLYNTVATL: In HLA-A2 positive individuals, the CTL response is often focused on a limited number of epitopes, a phenomenon known as immunodominance. The SLYNTVATL epitope is a classic example of an immunodominant epitope in HIV-1 infection.[4][5][6][7] Studies have shown that a majority (over 70%) of chronically infected HLA-A2+ individuals mount a strong CTL response against this specific peptide.[4][5] This immunodominance is thought to be influenced by several factors, including the efficiency of antigen processing and the high abundance of the SLYNTVATL peptide presented on the surface of infected cells.[6][8]

HLA-A02:01 Restriction and Antigen Presentation: The recognition of SLYNTVATL by the immune system is strictly dependent on its presentation by the MHC class I molecule, HLA-A02:01.[3][6][9] The HIV-1 Gag protein is degraded within the infected cell's cytoplasm by the proteasome, generating smaller peptides.[9] SLYNTVATL is then transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the HLA-A*02:01 molecule. This stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

Characteristics of the SLYNTVATL-Specific CTL Response: The CTL response to SLYNTVATL is particularly prominent in the chronic phase of HIV-1 infection, whereas it is rarely detected during the acute phase.[1][3] A unique feature of SLYNTVATL-specific CTLs is their potential for being "help-independent."[3] This means they can undergo clonal expansion and differentiate into effector cells with the capacity to kill infected cells without the traditional requirement for help from CD4+ T cells, which are the primary targets of HIV-1.[3] These highly activated CTLs can produce their own growth factors, like IL-2, sustaining their response even in the face of declining CD4+ T cell counts.[3]

Viral Escape from CTL Recognition: The strong immune pressure exerted by SLYNTVATL-specific CTLs drives the selection of viral escape mutations.[10][11] These mutations typically occur at solvent-exposed residues within the peptide sequence and can lead to immune evasion through two primary mechanisms:

-

Impaired T-Cell Receptor (TCR) Recognition: Mutations can alter the conformation of the peptide, preventing the TCR of specific CTLs from binding effectively.[10]

-

Reduced Peptide-MHC Stability: Some mutations can destabilize the interaction between the SLYNTVATL peptide and the HLA-A2 molecule, leading to a reduced density of the target epitope on the surface of the infected cell.[4][10]

Commonly observed escape mutations include substitutions at position 3 (Y to F), position 6 (V to I), and position 8 (T to V), often accumulating over time to create double and triple mutants like SLFNTIAVL.[4][10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the SLYNTVATL peptide.

Table 1: Frequency and Abundance of SLYNTVATL and Specific CTLs

| Parameter | Value | Cell Type / Condition | Reference |

| Frequency of SLYNTVATL-specific CD8+ T-cells | >1.7% of total CD8+ T-cells | HIV-infected HLA-A2+ patient | [4][10] |

| Abundance of SLYNTVATL peptide | ~400 molecules/cell | HIV-infected Jurkat-A2 cells | [8] |

| Abundance of Pol peptide (ILKEPVHGV) | ~12 molecules/cell | HIV-infected Jurkat-A2 cells | [8] |

| Prevalence of SLYNTVATL Response | ~71% of individuals | HLA-A*0201 positive, HIV-infected donors | [5][6] |

Table 2: CTL Recognition of SLYNTVATL and Escape Variants

| Peptide Sequence | Description | Relative CTL Recognition (% of Wild-Type) | Reference |

| SLYNTVATL | Wild-Type | 100% | [4] |

| SLFNTVATL | Y3F mutant | Reduced | [13] |

| SLYNTIATL | V6I mutant | Reduced | [4] |

| SLYNTVAVL | T8V mutant | Reduced | [4] |

| SLFNTIAVL | Triple mutant | <20% (after 24h culture) | [4] |

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of SLYNTVATL-specific T cells based on their secretion of interferon-gamma (IFN-γ) upon antigen stimulation.[1][2]

-

Plate Coating: 96-well PVDF plates are coated with an anti-IFN-γ monoclonal capture antibody overnight at 4°C.[14]

-

Blocking: Plates are washed with sterile PBS and blocked with cell culture medium containing 10% fetal bovine serum (R10) for at least 2 hours at 37°C to prevent non-specific binding.[14][15]

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood. A standardized number of cells (e.g., 200,000 cells/well) are added to the wells.[14]

-

Stimulation: The SLYNTVATL peptide is added to the experimental wells at a final concentration of 1-10 µg/mL. A negative control (medium or an irrelevant peptide) and a positive control (e.g., Phytohaemagglutinin, PHA) are included.[14]

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the plate surface.[14]

-

Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: A substrate is added that precipitates as a colored spot at the site of IFN-γ secretion.

-

Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.[14]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of SLYNTVATL-specific T cells, identifying cell phenotype and simultaneous production of multiple cytokines.[2][16]

-

Cell Stimulation: 1-2 million PBMCs are stimulated with the SLYNTVATL peptide (final concentration ~10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for approximately 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cell.[17]

-

Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against surface markers like CD3, CD8, and CD4 to identify T cell populations.[17][18]

-

Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve cell structures, followed by a permeabilization buffer (e.g., containing saponin) to allow antibodies to enter the cell.[18]

-

Intracellular Staining: Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) are added to the permeabilized cells.

-

Data Acquisition: Cells are analyzed on a flow cytometer. Data is collected for hundreds of thousands of cells.

-

Data Analysis: The data is analyzed using specialized software to gate on the CD8+ T cell population and quantify the percentage of cells producing specific cytokines in response to the SLYNTVATL peptide compared to the negative control.[17]

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the SLYNTVATL peptide.[19]

-

Target Cell Labeling: Target cells (e.g., HLA-A2+ B-lymphoblastoid cell lines or T2 cells) are incubated with radioactive Sodium Chromate (⁵¹Cr) for 1-2 hours. The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.[20][21]

-

Peptide Pulsing: The labeled target cells are washed to remove excess ⁵¹Cr and then pulsed with the SLYNTVATL peptide at various concentrations.

-

Co-incubation: Effector cells (SLYNTVATL-specific CTLs) are mixed with the labeled, peptide-pulsed target cells at different effector-to-target (E:T) ratios in a 96-well plate.[22]

-

Incubation: The plate is incubated for 4-6 hours at 37°C, during which CTLs recognize and lyse the target cells, releasing ⁵¹Cr into the supernatant.

-

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is carefully collected.[20]

-

Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with medium only.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).[20]

-

MHC-Peptide Binding Assay

This assay measures the binding affinity and stability of the SLYNTVATL peptide and its variants to purified, soluble HLA-A2 molecules.[23]

-

Principle: A high-affinity, fluorescently or radioactively labeled standard peptide is used as a probe. The assay measures the ability of an unlabeled test peptide (e.g., SLYNTVATL or its variants) to compete with the labeled probe for binding to the MHC molecule.[24][25]

-

Assay Setup: Purified, soluble HLA-A2 molecules are incubated with a fixed concentration of the labeled probe peptide and serial dilutions of the unlabeled competitor peptide.[24]

-

Incubation: The mixture is incubated for a period sufficient to reach binding equilibrium (can be 48-72 hours at 37°C for MHC class II, but is often shorter for class I).[24]

-

Separation of Bound and Free Peptide: MHC-peptide complexes are separated from the free labeled peptide. This can be achieved by methods like gel filtration or antibody capture.[25]

-

Quantification: The amount of labeled peptide bound to the MHC molecule is quantified (e.g., by fluorescence polarization or scintillation counting).

-

Data Analysis: A competition curve is plotted, and the concentration of the test peptide that inhibits 50% of the labeled peptide's binding (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.[24][25]

Visualizations: Pathways and Workflows

Conclusion

The SLYNTVATL peptide serves as a critical model for understanding the dynamics of the host-pathogen arms race in HIV-1 infection. Its immunodominance in HLA-A2+ individuals underscores the potential of the cellular immune system to target and control viral replication. The detailed characterization of SLYNTVATL-specific CTLs, including their "help-independent" nature, provides valuable insights into effective antiviral immunity. However, the rapid emergence of viral escape mutations within this epitope highlights the formidable challenge that HIV-1's genetic diversity poses to both natural immunity and vaccine development. A thorough understanding of the quantitative parameters, experimental assays, and molecular pathways governing the SLYNTVATL response is indispensable for researchers and drug development professionals working to design novel immunotherapies and vaccines capable of overcoming viral escape and achieving long-term control of HIV-1.

References

- 1. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dual Molecular Mechanisms Govern Escape at Immunodominant HLA A2-Restricted HIV Epitope [frontiersin.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Patterns of Immunodominance in HIV-1–specific Cytotoxic T Lymphocyte Responses in Two Human Histocompatibility Leukocyte Antigens (HLA)-identical Siblings with HLA-A*0201 Are Influenced by Epitope Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rupress.org [rupress.org]

- 9. Differential processing of HLA A2-restricted HIV type 1 cytotoxic T lymphocyte epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Molecular Mechanisms Govern Escape at Immunodominant HLA A2-Restricted HIV Epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. HIV Immunology Variant and Escape Mutation Search [hiv.lanl.gov]

- 13. Control of HIV-1 immune escape by CD8 T-cells expressing enhanced T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Equivalence of ELISpot Assays Demonstrated between Major HIV Network Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Immunologic Assays for Detecting Immune Responses in HIV Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a whole blood intracellular cytokine staining assay for mapping CD4+ and CD8+ T-cell responses across the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.virginia.edu [med.virginia.edu]

- 19. mdpi.com [mdpi.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 22. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

- 23. creative-biolabs.com [creative-biolabs.com]

- 24. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of the p17 Gag Matrix Protein in the HIV Life Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) p17 matrix protein, a 132-amino acid product of the Gag polyprotein, is a critical structural component essential for the virus's life cycle.[1] Initially recognized for its intracellular functions in viral assembly and maturation, p17 is now understood to be a versatile pathogenic agent that, when released from infected cells, acts as a viral cytokine, or "virokine."[2] Extracellular p17 deregulates a myriad of host cell functions by interacting with chemokine receptors, thereby contributing to inflammation, angiogenesis, and oncogenesis, even in patients on suppressive antiretroviral therapy.[3][4] This guide provides a comprehensive technical overview of the dual roles of p17, detailing its functions within the virion and its extracellular pathogenic activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling pathways it manipulates.

Intracellular Functions of p17 in the HIV Life Cycle

The p17 protein, as the N-terminal component of the Gag precursor polyprotein (Pr55Gag), orchestrates the earliest and latest stages of the viral replication cycle.[2][5] Its functions are tightly regulated by post-translational modifications, particularly N-terminal myristoylation, and its ability to interact with host cell membranes and other viral proteins.

1.1. Gag Trafficking and Plasma Membrane Targeting The journey of a new virion begins with the transport of the Pr55Gag polyprotein to the host cell's plasma membrane, the primary site of HIV-1 assembly.[6][7] The myristoyl group attached to the N-terminus of the p17 domain acts as a membrane anchor, directing Gag to the inner leaflet of the plasma membrane.[5] A highly basic domain within p17 further facilitates this interaction through electrostatic binding with acidic phospholipids in the membrane.[6] Mutations in these domains can retarget virus assembly to intracellular compartments, such as the Golgi apparatus, underscoring p17's critical role in defining the location of viral budding.[6]

1.2. Viral Assembly and Envelope Glycoprotein Incorporation At the plasma membrane, p17 mediates the multimerization of Gag polyproteins, forming the immature viral particle. It forms a protective shell lining the inner surface of the virion's lipid envelope.[5][8] Furthermore, p17 plays a crucial role in incorporating the viral envelope glycoproteins (Env), gp120 and gp41, into the budding virion by interacting with the cytoplasmic tail of gp41.[9][10] This interaction is essential for producing infectious viral particles.

1.3. Viral Maturation and Early Post-Entry Events Following budding, the viral protease cleaves Pr55Gag into its constituent proteins: matrix (p17), capsid (p24), and nucleocapsid (NC).[6][11] This process, known as maturation, causes a morphological rearrangement within the virion. In the mature virion, p17 forms a stable layer beneath the viral envelope.[8] During the early stages of a new infection, after the virus fuses with a target cell, p17 dissociates and, by virtue of a nuclear localization signal, helps direct the viral pre-integration complex towards the host cell nucleus, a key step for the infection of non-dividing cells.[5][9]

Extracellular p17 as a Viral Pathogen

Beyond its structural role, p17 is released from infected cells and can be detected in the plasma and tissues of HIV-1 patients, even those with suppressed viral loads under therapy.[3][4][5] This extracellular, virion-free p17 functions as a potent signaling molecule, contributing significantly to AIDS pathogenesis.

2.1. Interaction with Host Cell Receptors Extracellular p17 exerts its effects by hijacking host cell chemokine receptors. It has been shown to bind with high affinity to CXCR1 and CXCR2, which are also receptors for the pro-inflammatory chemokine IL-8.[3][12][13] The functional epitope for this interaction is located in the N-terminal region of p17.[3][10] Additionally, p17 interacts with heparan sulfate proteoglycans (HSPGs) on the cell surface, which may facilitate its binding to chemokine receptors.[3][14]

2.2. Deregulation of Host Signaling Pathways The binding of p17 to CXCR1 and CXCR2 triggers multiple downstream signaling cascades that vary depending on the cell type. Key pathways activated by p17 include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. p17 variants have been shown to strongly activate Akt, particularly in B-cells, contributing to their clonogenic growth and potential transformation.[1][3][5]

-

MAPK/ERK Pathway: Activation of the ERK1/2 signaling cascade by p17 is linked to its pro-angiogenic effects in endothelial cells and increased migration and invasion of breast cancer cells.[12][15]

-

Jak/STAT Pathway: In hepatic stellate cells, p17 has been shown to activate the Jak/STAT pathway, contributing to liver fibrosis.[16]

2.3. Pathogenic Consequences of p17 Signaling The aberrant signaling induced by extracellular p17 leads to several pathological conditions associated with chronic HIV infection.

-

Inflammation: p17 stimulates pre-activated T cells and natural killer cells to release pro-inflammatory cytokines, such as TNF-α and IFN-γ, creating an environment favorable for viral replication.[2][10][17]

-

Angiogenesis and Lymphangiogenesis: By mimicking IL-8 and activating CXCR1/CXCR2 on endothelial cells, p17 promotes the formation of new blood and lymphatic vessels.[12][13][18][19] This activity is implicated in the development of AIDS-related vascular diseases and tumors like Kaposi's sarcoma.

-

Oncogenesis: p17 is strongly linked to HIV-associated cancers, particularly B-cell lymphomas.[4][5] It can promote the aberrant proliferation and clonogenicity of B-cells.[1][4] Certain p17 variants found in patients with non-Hodgkin lymphoma (NHL) show potent B-cell growth-promoting activity.[5]

p17 Variants and Pathogenesis

Genetic variation in p17 occurs during the course of HIV-1 infection, leading to the emergence of variants (vp17s) with altered biological activities.[1][5] These mutations, often found in the C-terminal region, can cause protein misfolding, which exposes the N-terminal functional epitope responsible for receptor binding and signaling.[1]

A notable example is the S75X variant, which, unlike the reference p17 strain, strongly activates the PI3K/Akt signaling pathway and promotes B-cell proliferation and transformation.[3][20] Similarly, C-terminal truncated forms of p17 (p17Δ36) also show enhanced B-cell clonogenic activity by preventing the activation of the tumor suppressor PTEN.[1][20] The presence of specific vp17s is significantly more prevalent in HIV-positive individuals with lymphoma, suggesting these variants play a direct role in sustaining lymphomagenesis.[1][5]

Quantitative Data Summary

Quantitative analysis of p17 interactions and effects is crucial for understanding its biological significance and for the development of targeted inhibitors.

Table 1: Binding Affinities of p17 and Related Ligands

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|

| p17 / CXCR2 | Surface Plasmon Resonance | 70 nM | [12][21] |

| IL-8 / CXCR2 | Surface Plasmon Resonance | 130 nM | [12][21] |

| p17 / Heparin | Surface Plasmon Resonance | 190 nM |[14] |

Table 2: Effects of p17 on Cellular Functions

| Cell Type | p17 Variant | Assay | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| Triple Negative Breast Cancer (MDA-MB 231) | Reference p17 | Matrigel Invasion | 11.7% invasion vs. 5.2% in control | [15] |

| Triple Negative Breast Cancer (MDA-MB 231) | NHL-a101 Variant | Matrigel Invasion | 11.5% invasion vs. 5.2% in control | [15] |

| Triple Negative Breast Cancer (MDA-MB 231) | NHL-a102 Variant | Matrigel Invasion | 12.2% invasion vs. 5.2% in control | [15] |

| PBMCs (stimulated with IL-2) | Reference p17 | Cytokine Release | Up-regulation of TNF-α and IFN-γ | [10][17] |

| B-Cells (Raji) | p17Δ36 | Akt Activation | Strong phosphorylation (activation) of Akt | [20] |

| B-Cells (Raji) | Reference p17 | Akt Activation | Down-regulation of phosphorylated Akt |[20] |

Key Experimental Protocols

This section details methodologies commonly employed to investigate the functions of the p17 matrix protein.

5.1. Production of Recombinant p17 Protein

-

Cloning: The coding sequence of the desired p17 variant (e.g., from the HIV-1 BH10 isolate for reference p17) is amplified by PCR. The amplicon is then cloned into a prokaryotic expression vector, such as pGEX-2T, which allows for expression as a fusion protein with Glutathione S-transferase (GST) for ease of purification.[22]

-

Mutagenesis: Specific mutations (e.g., for creating variants) can be introduced into the p17 sequence using a site-directed mutagenesis kit.[22]

-

Expression and Purification: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and cells are harvested and lysed. The GST-p17 fusion protein is purified from the lysate using glutathione-agarose affinity chromatography. The GST tag is then cleaved, and the recombinant p17 is further purified to >98% purity using reverse-phase fast performance liquid chromatography (FPLC).[22] Endotoxin removal is a critical final step for proteins intended for cell-based assays.

5.2. Surface Plasmon Resonance (SPR) for Binding Analysis SPR is used to measure the real-time binding kinetics and affinity between p17 and its receptors.

-

Chip Preparation: A sensor chip (e.g., BIAcore CM5) is activated. The ligand (e.g., recombinant CXCR2 or heparin) is immobilized onto the chip surface. For receptors like CXCR2, an antibody-capture approach is often used, where an anti-tag antibody (e.g., anti-GST) is first immobilized, followed by the injection and capture of the GST-tagged receptor.[12][14] A reference flow cell is prepared (e.g., with just the capture antibody) for background subtraction.

-

Binding Measurement: The analyte (p17) is prepared in a series of increasing concentrations and injected over the ligand-coated surface at a constant flow rate. Association is measured as the p17 binds to the immobilized ligand. This is followed by an injection of buffer alone to measure dissociation.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are blank-subtracted. Kinetic parameters (association rate constant ka, dissociation rate constant kd) and the equilibrium dissociation constant (Kd = kd/ka) are calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir).[21]

5.3. Cell Migration and Invasion Assays

-

Wound-Healing Assay (Migration): Cells (e.g., MDA-MB 231 breast cancer cells) are grown to a confluent monolayer.[15] The monolayer is scratched with a pipette tip to create a "wound." The cells are then cultured in the presence or absence of p17 (or its variants). To test receptor involvement, cells can be pre-treated with neutralizing antibodies to CXCR1 or CXCR2.[15] The closure of the wound is monitored and photographed over time (e.g., 6-12 hours), and the percentage of wound healing is quantified.

-

Matrigel Invasion Assay: This assay measures the ability of cells to degrade and move through an extracellular matrix analog. Transwell inserts with a porous membrane coated with Matrigel are used. Cells are seeded in the upper chamber in serum-free medium, with or without p17. The lower chamber contains a chemoattractant (e.g., complete medium). After incubation (e.g., 24 hours), non-invading cells on the top of the membrane are removed. Cells that have invaded through the Matrigel to the bottom of the membrane are fixed, stained (e.g., with Coomassie brilliant blue), and counted. The percentage of invading cells is then calculated.[15]

5.4. B-Cell Clonogenicity Assay This assay assesses the ability of p17 to promote the anchorage-independent growth of B-cells, a hallmark of transformation.

-

Cell Culture: A human B-cell line (e.g., Raji) is cultured in a semi-solid medium (e.g., methylcellulose-based) that does not permit the growth of non-transformed cells.[22]

-

Treatment: The cells are treated with a low concentration of p17 or its variants (e.g., 0.01 µg/mL). Control cells are left untreated.

-

Colony Formation: The cultures are incubated for an extended period (e.g., 8 days) to allow for colony formation.

-

Quantification: The number and size (area) of the resulting colonies are measured using image analysis software. To assess viability, colonies can be harvested and stained with Propidium Iodide (PI) for flow cytometry analysis.[22] To test the role of the N-terminal epitope, the protein can be pre-incubated with a neutralizing antibody before being added to the culture.[22]

Conclusion and Therapeutic Implications

The HIV-1 p17 matrix protein is far more than a simple structural component. Its dual functionality—as an essential intracellular organizer for viral replication and a potent extracellular virokine—places it at a critical nexus of the virus-host interaction. The ability of extracellular p17 to persist and activate pathogenic signaling pathways, even when viral replication is suppressed, highlights its role in chronic inflammation, vascular diseases, and malignancies that continue to affect people living with HIV.

The detailed understanding of p17's functions, particularly its interaction with host receptors like CXCR1 and CXCR2, opens new avenues for therapeutic intervention.[3][23] Inhibitors designed to block the p17/receptor interface could mitigate p17-driven pathogenesis.[23] Furthermore, the discovery that specific p17 variants are associated with enhanced oncogenic potential suggests that p17 could serve as a biomarker for cancer risk in HIV-positive individuals. Targeting the multifaceted activities of p17 represents a promising strategy to address the non-infectious comorbidities of long-term HIV disease.

References

- 1. p17 Variant Expression and Evolution in HIV-Mediated Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of the HIV-1 matrix protein p17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Matrix Protein p17 and its Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HIV-1 matrix protein p17: a key factor in HIV-associated cancers [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. globaljournals.org [globaljournals.org]

- 8. HIV - Wikipedia [en.wikipedia.org]

- 9. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 10. HIV-1 matrix protein p17 increases the production of proinflammatory cytokines and counteracts IL-4 activity by binding to a cellular receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BIOL 230 Lecture Guide - Life Cycle of HIV [cwoer.ccbcmd.edu]

- 12. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Interaction Studies of HIV-1 Matrix Protein p17 and Heparin: IDENTIFICATION OF THE HEPARIN-BINDING MOTIF OF p17 AS A TARGET FOR THE DEVELOPMENT OF MULTITARGET ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 matrix protein p17 and its variants promote human triple negative breast cancer cell aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The HIV Matrix Protein p17 Promotes the Activation of Human Hepatic Stellate Cells through Interactions with CXCR2 and Syndecan-2 | PLOS One [journals.plos.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. HIV-1 Structural Proteins or Cell-Signaling Factors? That Is the Question! [mdpi.com]

- 20. Opposite Effects of HIV-1 p17 Variants on PTEN Activation and Cell Growth in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. What are HIV p17 matrix protein inhibitors and how do they work? [synapse.patsnap.com]

The SL9 Epitope: A Cornerstone of HIV-1 Immunity and Vaccine Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. A critical component of the host immune response to HIV-1 is the cytotoxic T lymphocyte (CTL) response, which targets and eliminates virus-infected cells. A key player in this response is the SL9 epitope, an immunodominant, HLA-A*0201-restricted peptide derived from the p17 Gag protein of HIV-1.[1] The discovery of the SL9 epitope, with the amino acid sequence SLYNTVATL, has been pivotal in our understanding of HIV-1 immunopathology and has significant implications for the development of effective T-cell-based vaccines.[1]

This technical guide provides a comprehensive overview of the discovery, significance, and experimental analysis of the SL9 epitope. It is designed for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and vaccine development.

Discovery and Significance

The CTL response to the SL9 epitope has been extensively studied in individuals with HIV-1 infection.[2] Notably, this response is exceptionally prominent in chronically infected patients and its magnitude shows a strong inverse correlation with viral load.[1][2] However, SL9-specific CTLs are rarely detected during the acute phase of infection.[1][2] This unusual pattern of immunodominance has been a subject of intense research.

Studies have revealed that SL9 is a highly immunogenic, help-independent HIV epitope.[2] This means that SL9-specific CTLs can be primed and can expand without the traditional requirement for CD4+ T cell help, a critical advantage in the context of HIV-1 infection which is characterized by the depletion of CD4+ T cells.[2] The scarcity of SL9-CTLs in acute infection may be attributed to cytokine-induced apoptosis driven by the intense activation of the innate immune system.[2] In contrast, during chronic infection where CD4+ T cell help is diminished, the help-independent nature of SL9-CTLs allows them to predominate.[2]

The significance of the SL9 epitope extends to its role as a target for immune escape by HIV-1. The virus can mutate the SL9 sequence, leading to variants that are no longer efficiently recognized by SL9-specific CTLs. Understanding these escape mutations is crucial for the design of vaccines that can elicit broader and more durable immune responses.

Data Presentation

Table 1: Binding Affinity of SL9 and Variant Peptides to HLA-A*0201

| Peptide Sequence | Mutation | Relative Binding Affinity (%) | Reference |

| SLYNTVATL | Wild-type | 100 | [3] |

| SLF NTVATL | Y3F | 85 | [3] |

| SLYNTVA VL | T8V | 92 | [3] |

| SLYNA VATL | T5A | 105 | [3] |

| SLYNTVATV | L9V | 78 | [3] |

Relative binding affinity was determined by a competitive ELISA-based assay, with the wild-type SL9 peptide serving as the reference.

Table 2: Functional Avidity of SL9-Specific CTL Clones

| CTL Clone | Peptide | Peptide Concentration for Half-Maximal Lysis (ng/mL) | Reference |

| D3 | SLYNTVATL | 0.1 | [3] |

| D3 | SLF NTVATL | 0.3 | [3] |

| D3 | SLYNTVA VL | 0.2 | [3] |

| 1.9 | SLYNTVATL | 10 | [4] |

| 1.9-mutant A | SLYNTVATL | 5 | [4] |

| 1.9-mutant B | SLYNTVATL | 20 | [4] |

Functional avidity is a measure of the overall strength of the interaction between a T cell and its target cell. It is often determined by titrating the concentration of the peptide pulsed onto target cells in a cytotoxicity assay.

Table 3: Frequency of SL9-Specific CTLs in HIV-1 Infected Individuals

| Patient Cohort | Number of Subjects | Percentage with Detectable SL9 Response | Mean Frequency of SL9-Specific CD8+ T cells (% of total CD8+) | Reference |

| Acutely Infected | 11 | 0% | Not Detected | [1] |

| Chronically Infected | 72 | 75% | 1.5% (range: 0.5 - 5.0%) | [1] |

| Long-Term Non-Progressors | Not Specified | High | Not Specified | [1] |

Experimental Protocols

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is widely used to measure T cell responses to specific epitopes.

Materials:

-

96-well PVDF membrane plates

-

Sterile PBS

-

Anti-human IFN-γ capture antibody

-

Blocking solution (e.g., RPMI 1640 with 10% FBS)

-

Peripheral blood mononuclear cells (PBMCs)

-

SL9 peptide (and control peptides)

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

ELISpot reader

Procedure:

-

Plate Coating: Pre-wet the PVDF plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate to remove unbound antibody and block the membrane with blocking solution for at least 2 hours at 37°C.

-

Cell Plating: Add PBMCs to the wells at a desired concentration (e.g., 2 x 10⁵ cells/well).

-

Stimulation: Add the SL9 peptide to the respective wells at a predetermined optimal concentration. Include negative controls (no peptide) and positive controls (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate.

-

Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of T cell responses, including the identification of the specific cell subsets producing cytokines.

Materials:

-

PBMCs

-

SL9 peptide (and control peptides)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Surface antibodies (e.g., anti-CD3, anti-CD8)

-

Fixation/Permeabilization buffer

-

Intracellular antibody (anti-IFN-γ)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate PBMCs with the SL9 peptide in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Then, permeabilize the cell membrane with a permeabilization buffer.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ for 30 minutes at 4°C.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ in response to the SL9 peptide.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes.

Materials:

-

Target cells (e.g., T2 cells, which are HLA-A*0201 positive)

-

Sodium chromate (⁵¹Cr)

-

SL9 peptide

-

Effector cells (SL9-specific CTLs)

-

Gamma counter

Procedure:

-

Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the SL9 peptide at various concentrations for 1 hour at 37°C.

-

Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at different effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Harvesting: Centrifuge the plate and harvest the supernatant.

-

Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualization

Caption: TCR Signaling Pathway upon SL9 Epitope Recognition.

Caption: IFN-γ ELISpot Assay Experimental Workflow.

References

- 1. Substantial Differences in Specificity of HIV-Specific Cytotoxic T Cells in Acute and Chronic HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fine Tuning of T Cell Receptor Avidity to Increase HIV Epitope Variant Recognition by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HLA-A*02:01 Restriction of the HIV p17 Gag Epitope (SLYNTVATL)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the immunodominant HIV-1 p17 Gag-derived epitope, SLYNTVATL (SL9), and its restriction by the human leukocyte antigen (HLA)-A*02:01 allele. The SL9 epitope is a critical target for cytotoxic T lymphocyte (CTL) responses in a significant portion of the HIV-infected population and serves as a key model for understanding immune control and viral escape.

Executive Summary

The SLYNTVATL (SL9) nonapeptide, derived from the HIV-1 p17 Gag protein, is one of the most extensively studied CTL epitopes in HIV research. Presented by the common HLA-A02:01 allele, it elicits a prominent CD8+ T-cell response in a majority of HLA-A02:01-positive individuals during the chronic phase of infection.[1][2] The strength of this response has been correlated with lower viral loads, suggesting its importance in immune-mediated control of HIV.[3] However, the virus can evade this immune pressure through specific mutations within the epitope, which often come at a fitness cost to the virus.[4][5][6] This guide will delve into the molecular and cellular immunology of the SL9 epitope, including its immunogenicity, the structural basis of its recognition by T-cell receptors (TCRs), mechanisms of viral escape, and the experimental methodologies used to study these phenomena.

Immunogenicity and T-Cell Response to SLYNTVATL

The SL9 epitope is highly immunogenic in the context of HLA-A02:01. While responses to SL9 are infrequently observed during acute infection, they become dominant during the chronic phase, with over 70% of HLA-A02:01-positive individuals mounting a significant response.[7] This response is characterized by the expansion of SL9-specific CD8+ T-cells that are capable of recognizing and killing HIV-infected cells. Interestingly, SL9-specific CTLs can be primed in vitro from naive CD8+ T-cells of healthy, seronegative donors, highlighting the epitope's intrinsic immunogenic properties.[1] Studies have shown that these CTLs can produce sufficient autocrine signals to sustain their proliferation and differentiation for extended periods without the need for CD4+ T-cell help or exogenous interleukin-2 (IL-2).[1]

Frequency of SL9-Specific T-Cells

The frequency of SL9-specific CD8+ T-cells can vary among individuals and at different stages of infection. In untreated, chronically infected patients, the percentage of Gag-specific CD8+ T-cells can range from 0.1% to 1.1% of the total CD8+ T-cell population.[8] Even in patients on long-term highly active antiretroviral therapy (HAART) with undetectable viral loads for over five years, SL9-specific CD8+ T-cells can be detected, with frequencies ranging from 0.1% to 0.7%.[8]

Structural Basis of Recognition: The pMHC-TCR Complex

The interaction between the SL9 peptide, the HLA-A02:01 molecule, and the T-cell receptor is central to the specific immune response. The SL9 peptide binds to the peptide-binding groove of the HLA-A02:01 molecule, with leucine residues at positions 2 and 9 acting as primary anchor residues.[7] The asparagine at position 4 of the peptide is a major contact point for the T-cell receptor.[9] The structure of the 868 TCR in complex with the HLA-A*02:01-SL9 has been solved, revealing a significant induced-fit mechanism upon binding.[9]

Quantitative Data on Molecular Interactions

The binding affinity and stability of the SL9 peptide to HLA-A*02:01, as well as the affinity of the pMHC complex to the TCR, are critical determinants of the immune response's magnitude and efficacy.

| Parameter | Value | Method | Reference |

| Peptide-MHC Binding | |||

| HLA-A02:01-SLYNTVATL Kd | 82 nM | Surface Plasmon Resonance | [9] |

| TCR-pMHC Interaction | |||

| 868 TCR - HLA-A02:01-SLYNTVATL Kd | 1.7 ± 0.6 nM | Yeast Titration | [10] |

| 868Z11-CD3 bsTCR - SL9 WT-HLA*02:01 pMHC Kd | 2.35 nM | Bio-layer Interferometry | [11] |

| Functional Avidity (SD50) | |||

| S1-SL9-3.23T CTL Clone | ~102 pg/mL | Chromium Release Assay | [3] |

| S36-SL9-10.18T CTL Clone | ~103 pg/mL | Chromium Release Assay | [3] |

| 93b-SL9-1.9 CTL Clone | ~104 pg/mL | Chromium Release Assay | [3] |

Kd: Dissociation constant; SD50: Peptide concentration for 50% maximal lysis.

Viral Escape from SL9-Specific CTL Responses

A major challenge to the long-term efficacy of the SL9-specific CTL response is the ability of HIV to mutate and escape recognition. Escape mutations typically occur at positions that are exposed to the TCR, rather than the anchor residues that are critical for MHC binding.[7] The most common escape mutations are found at positions 3, 6, and 8 of the epitope.[4] These mutations can interfere with TCR recognition, leading to a loss of CTL activity against infected cells. In nearly all chronically infected patients, the latent viral reservoir is dominated by these escape variants.[12]

Impact of Escape Mutations on Viral Fitness

While escape mutations allow the virus to evade the immune system, they can also come at a cost to viral fitness.[5][6] This creates a balance between immune pressure and the replicative capacity of the virus. For instance, the T242N mutation in a Gag epitope can reduce viral fitness by 42%, but this can be restored by compensatory mutations.[6]

| Escape Variant | Impact on TCR Recognition | Impact on Viral Fitness | Reference |

| SLF NTVATL (Y3F) | Reduced | Often associated with fitness cost | [4] |

| SLYNTI ATL (V6I) | Reduced | Variable | [4] |

| SLYNTVAV L (T8V) | Reduced | Can have fitness costs | [4] |

| SLF NTI AV L (Triple Mutant) | "Ultimate" escape variant | Reduced fitness, but can be compensated | [7] |

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in the SL9-specific immune response, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Antigen processing and presentation of the SL9 epitope.

Caption: T-Cell recognition of the SL9-pMHC complex and subsequent activation.

Caption: Workflow for detecting SL9-specific T-cells using an IFN-γ ELISpot assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the SL9 epitope.

Peptide-MHC Tetramer Staining for Flow Cytometry

Objective: To identify and quantify SL9-specific CD8+ T-cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Phycoerythrin (PE)-conjugated HLA-A*02:01-SLYNTVATL tetramer

-

Fluorochrome-conjugated anti-CD8 antibody

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fixation buffer (e.g., 1% paraformaldehyde in PBS)

-

5 ml polystyrene tubes

Procedure:

-

Resuspend 1-2 x 106 PBMCs in 50 µl of FACS buffer in a 5 ml polystyrene tube.

-

Add the PE-conjugated HLA-A*02:01-SLYNTVATL tetramer at a pre-titrated optimal concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Add the fluorochrome-conjugated anti-CD8 antibody and incubate for another 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 ml of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

Resuspend the cell pellet in 200-500 µl of FACS buffer. For fixation, resuspend in fixation buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for robust analysis.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD8+ cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.

Enzyme-Linked Immunospot (ELISpot) Assay

Objective: To measure the frequency of IFN-γ secreting SL9-specific T-cells.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or HRP)

-

BCIP/NBT (or AEC) substrate

-

SLYNTVATL peptide (and negative control peptide)

-

Complete RPMI-1640 medium

-

PBMCs

Procedure:

-

Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

-

Add PBMCs to the wells at a concentration of 2-4 x 105 cells/well.

-

Add the SLYNTVATL peptide to the appropriate wells at a final concentration of 1-10 µg/ml. Include negative control wells (no peptide or irrelevant peptide) and a positive control well (e.g., phytohemagglutinin).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Monitor for spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Chromium-51 (51Cr) Release Assay

Objective: To measure the cytotoxic activity of SL9-specific CTLs.

Materials:

-

SL9-specific CTL clone or line (effector cells)

-

HLA-A*02:01-positive target cells (e.g., T2 cells)

-

Sodium chromate (51Cr)

-

SLYNTVATL peptide

-

Complete RPMI-1640 medium

-

96-well V-bottom plate

-

Gamma counter

Procedure:

-

Label the target cells by incubating 1 x 106 cells with 100 µCi of 51Cr in a small volume of media for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with a large volume of media to remove unincorporated 51Cr.

-

Resuspend the target cells at 1 x 105 cells/ml.

-

Plate the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Add the SLYNTVATL peptide to the wells at various concentrations for functional avidity measurements.

-

Add 1 x 104 labeled target cells to each well.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent, e.g., Triton X-100).

-

Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

-

After incubation, centrifuge the plate and collect an aliquot of the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Conclusion

The HLA-A*02:01-restricted SLYNTVATL epitope remains a cornerstone for understanding the dynamics of the anti-HIV CTL response. Its immunodominance in a large proportion of the HIV-infected population underscores its relevance as a target for immunotherapeutic and vaccine strategies. However, the propensity for viral escape highlights the challenges in developing a durable immune-based therapy. A thorough understanding of the molecular interactions, T-cell dynamics, and viral evolution associated with this epitope, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of effective interventions against HIV.

References

- 1. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absence of immunodominant anti-Gag p17 (SL9) responses among Gag CTL-positive, HIV-uninfected vaccine recipients expressing the HLA-A*0201 allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epitope-Dependent Avidity Thresholds for Cytotoxic T-Lymphocyte Clearance of Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Immunology Variant and Escape Mutation Search [hiv.lanl.gov]

- 5. Impact of immune escape mutations on HIV-1 fitness in the context of the cognate transmitted/founder genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of immune escape mutations on HIV-1 fitness in the context of the cognate transmitted/founder genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fine Tuning of T Cell Receptor Avidity to Increase HIV Epitope Variant Recognition by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunodominant Anti-Gag SLYNTVATL Responses in HIV-patients With More Than Five Years of HAART-induced Undetectable Plasma Viremia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV Immunology Database Search [hiv.lanl.gov]

- 10. Enhanced T cell receptor specificity through framework engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA3112401A1 - Method for high throughput peptide-mhc affinity screening for tcr ligands - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes: MHC Class I Tetramer Assay for HIV p17 Gag (77-85)

References

- 1. HIV-Specific Cd8+ T Cells Produce Antiviral Cytokines but Are Impaired in Cytolytic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population analysis of antiviral T cell responses using MHC class I-peptide tetramers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of MHC class I diversity on immune control of immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Longitudinal Phenotypic Analysis of Human Immunodeficiency Virus Type 1-Specific Cytotoxic T Lymphocytes: Correlation with Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. ashpublications.org [ashpublications.org]

- 16. academic.oup.com [academic.oup.com]

- 17. mblbio.com [mblbio.com]

Application Notes and Protocols: In Vitro Priming of Naive CD8+ T Cells with SL9 Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro priming of naive CD8+ T cells using the HIV-1 Gag-derived SL9 peptide (SLYNTVATL). This process is crucial for studying T cell activation, vaccine development, and immunotherapy research. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible results.

Introduction

The in vitro priming of naive CD8+ T cells is a fundamental technique to study the induction of antigen-specific cytotoxic T lymphocyte (CTL) responses. The SL9 peptide, an immunodominant HLA-A*02:01-restricted epitope from the HIV-1 Gag p17 protein, serves as a model antigen for these studies.[1] Successful priming results in the differentiation of naive CD8+ T cells into effector cells capable of recognizing and eliminating target cells presenting the specific peptide. This process is critical for evaluating the immunogenicity of vaccine candidates and the efficacy of T-cell-based therapies.

Core Principles

The in vitro priming of naive CD8+ T cells with the SL9 peptide relies on three key components:

-

Antigen Presenting Cells (APCs): Typically, these are dendritic cells (DCs), which can be generated from peripheral blood mononuclear cells (PBMCs). APCs process and present the SL9 peptide on their MHC class I molecules (specifically HLA-A*02:01 for SL9).

-

Naive CD8+ T Cells: These are the precursor cells that will be primed to become SL9-specific CTLs. They can be isolated from PBMCs of healthy, HIV-seronegative, HLA-A*02:01-positive donors.

-

Co-stimulatory Signals and Cytokines: In addition to the peptide-MHC complex, T cell activation requires co-stimulatory signals from the APCs and the presence of specific cytokines to support their proliferation and differentiation.

A notable characteristic of the SL9 epitope is its ability to prime CD8+ T cells in a "help-independent" manner, meaning it can occur without the presence of CD4+ T cell help, though the presence of appropriate cytokines is still beneficial.[1]

Experimental Protocols

Protocol 1: Isolation of PBMCs and Generation of Dendritic Cells

This protocol describes the initial steps of isolating PBMCs and generating monocyte-derived DCs to be used as APCs.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human GM-CSF

-

Recombinant human IL-4

-

Recombinant human TNF-α

-

Recombinant human IL-1β

-

Prostaglandin E2 (PGE2)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood of a healthy, HLA-A*02:01-positive donor using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail.

-

DC Differentiation: Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS, Penicillin-Streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.

-

DC Maturation: On day 5 or 6, induce DC maturation by adding a cytokine cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), and PGE2 (1 µg/mL).[2] Mature DCs will upregulate co-stimulatory molecules necessary for T cell priming.

Protocol 2: In Vitro Priming of Naive CD8+ T Cells with SL9 Peptide

This protocol details the co-culture of naive CD8+ T cells with SL9-pulsed DCs.

Materials:

-

Mature Dendritic Cells (from Protocol 1)

-

Naive CD8+ T Cell Isolation Kit

-

SL9 peptide (SLYNTVATL)

-

Recombinant human IL-7

-

Recombinant human IL-2

-

AIM-V® medium

Procedure:

-

Naive CD8+ T Cell Isolation: Isolate naive CD8+ T cells from the monocyte-depleted PBMC fraction using a negative selection kit.

-

Peptide Pulsing: Incubate the mature DCs with the SL9 peptide (10 µg/mL) for 2 hours at 37°C to allow for peptide loading onto the HLA-A*02:01 molecules.

-

Co-culture: Co-culture the SL9-pulsed DCs with the purified naive CD8+ T cells at a ratio of 1:10 (DC:T cell) in AIM-V® medium supplemented with IL-7 (25 ng/mL).

-

Expansion Phase: After 3 days of co-culture, add IL-2 (50 IU/mL) to the medium to promote the proliferation of the primed T cells.

-

Culture Maintenance: Continue the culture for a total of 10-14 days, replenishing the medium and cytokines every 2-3 days.

Protocol 3: Assessment of Priming Efficacy

This protocol outlines methods to evaluate the success of the in vitro priming.

Materials:

-

HLA-A*02:01-SL9 Tetramer

-

Anti-CD8, Anti-CD3 antibodies

-

Brefeldin A

-

Monensin

-

Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies for intracellular cytokine staining (ICS)

-

Flow cytometer

Procedure:

-

Tetramer Staining:

-

Harvest the cultured cells on day 10-14.

-

Stain the cells with an HLA-A*02:01-SL9 tetramer to identify and quantify the percentage of SL9-specific CD8+ T cells.

-

Co-stain with anti-CD8 and anti-CD3 antibodies for proper gating during flow cytometry analysis.

-

-

Intracellular Cytokine Staining (ICS):

-

Restimulate a portion of the cultured cells with SL9 peptide-pulsed target cells (e.g., T2 cells) for 6 hours in the presence of Brefeldin A and Monensin.

-

Perform surface staining for CD8 and CD3.

-

Fix and permeabilize the cells, followed by intracellular staining for IFN-γ, TNF-α, and IL-2.

-

Analyze by flow cytometry to determine the frequency of cytokine-producing SL9-specific CD8+ T cells.

-

-

Cytotoxicity Assay:

-

Perform a standard chromium-51 release assay or a flow cytometry-based cytotoxicity assay using SL9-pulsed target cells to assess the killing capacity of the primed CTLs.

-

Data Presentation

The following tables summarize representative quantitative data from in vitro priming experiments.

Table 1: Frequency of SL9-Specific CD8+ T Cells After In Vitro Priming

| Donor | Pre-priming (% of CD8+ T cells) | Post-priming (% of CD8+ T cells) | Fold Expansion |

| 1 | <0.01 | 1.5 | >150 |

| 2 | <0.01 | 2.1 | >210 |

| 3 | <0.01 | 0.9 | >90 |

Data is hypothetical and representative of expected outcomes.

Table 2: Cytokine Production by Primed SL9-Specific CD8+ T Cells

| Cytokine | % of SL9-specific CD8+ T cells producing cytokine |

| IFN-γ | 75% |

| TNF-α | 60% |

| IL-2 | 25% |

Data is hypothetical and representative of expected outcomes.

Visualizations

Caption: Experimental workflow for in vitro priming of naive CD8+ T cells.

Caption: Simplified signaling pathways in CD8+ T cell activation.

References

Application Notes and Protocols: Utilizing HIV-1 p17 Gag (77-85) in Vaccine Development Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 Gag (77-85) epitope, commonly known as SL9 (sequence SLYNTVATL), is a highly immunodominant, HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2][3] Its prominence in chronic HIV-1 infection and its association with viral load control have made it a significant target in the rational design of therapeutic HIV vaccines.[1][4][5] Extracellular p17 has also been shown to play a role in AIDS pathogenesis by deregulating the biological activities of various immune cells through interactions with chemokine receptors CXCR1 and CXCR2.[6][7][8]

These application notes provide a comprehensive overview of the use of the HIV-1 p17 Gag (77-85) peptide in vaccine research, including its immunological characteristics, relevant signaling pathways, and detailed protocols for key experimental assays.

Immunological Properties and Rationale for Vaccine Development

The SL9 epitope is a potent activator of CD8+ T cells, leading to a specific cytotoxic T-cell response.[2] Interestingly, this response is rarely detected during acute HIV-1 infection but becomes dominant in chronically infected individuals.[1][3][5] Studies have shown that SL9-specific CTLs are present in approximately 75% of chronically infected HLA-A*02:01-positive adults.[1][3] The magnitude of the SL9-specific CTL response has been inversely correlated with viral load, suggesting a role in immune control of the virus.[4]

The help-independent nature of the SL9 epitope, meaning it can prime highly activated CTLs from naive CD8+ T cells without the need for CD4+ T cell help, further enhances its appeal as a vaccine candidate.[4] These CTLs can produce sufficient cytokines for their own proliferation.[4][9] However, they are also susceptible to activation-induced cell death, which may explain their scarcity in the pro-inflammatory environment of acute infection.[4][9]

Potential cross-reactivity of the SL9 epitope with epitopes from other viruses, such as Influenza A virus (FluM1 58-66) and Hepatitis C virus (HCV NS5B 2594-2602), has been reported and is an area of ongoing research.[3]

Data Presentation

Quantitative Analysis of HIV p17 Gag (77-85)-Specific T-cell Responses

| Parameter | Value | Cohort/Study Details | Reference |

| Prevalence of SL9-specific CTL response | ~75% | HLA-A*02:01-positive adults with chronic HIV-1 infection. Finding from four independent studies. | [1][3][5] |

| Detectable Gag SLYNTVATL-specific CD8+ T-cells | 18 of 26 (69.2%) | HIV-positive patients on long-term HAART (median 5.2 years). | [10] |

| Detectable Gag SLYNTVATL-specific CD8+ T-cells | 10 of 14 (71.4%) | Untreated chronically-infected HIV-positive patients. | [10] |

| Median percentage of Gag SLYNTVATL-specific CD8+ T-cells | 0.10% (range 0.00–0.70%) | HIV-positive patients on long-term HAART. | [10] |

| Breadth of T-cell Response to Gag p17 Peptides | 6 peptides in p17-Gag recognized by 28% of individuals | Chronically infected, antiretroviral naive Indian population (subtype C). | [11] |

| Breadth of Primed T-cell Response | 16/85 (18.8%) peptides in Gag p17 and p24 | Ex vivo CD8+ T-cell responses in a study participant. | [12] |

| Breadth of Primed Naive T-cell Response | 77/85 (90.6%) peptides in Gag p17 and p24 | Primed naive T-cell responses in the same study participant. | [12] |

Signaling Pathways

Extracellular HIV-1 p17 protein has been shown to interact with the chemokine receptors CXCR1 and CXCR2 on the surface of various cells, including endothelial cells. This interaction triggers downstream signaling cascades that can influence cellular processes like angiogenesis. The primary pathway involves the activation of Akt and subsequently the ERK signaling pathway.

Caption: HIV-1 p17 signaling through CXCR1/CXCR2.

Experimental Protocols

Protocol 1: Quantification of HIV p17 Gag (77-85)-Specific T-cells using ELISpot Assay

This protocol outlines the enzyme-linked immunosorbent spot (ELISpot) assay to quantify the frequency of IFN-γ secreting T-cells specific for the HIV p17 Gag (77-85) epitope.

Materials:

-